Product packaging for Praeruptorin B(Cat. No.:CAS No. 73069-28-0)

Praeruptorin B

Cat. No.: B031082
CAS No.: 73069-28-0
M. Wt: 426.5 g/mol
InChI Key: PNTWXEIQXBRCPS-PVRNWPCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Praeruptorin B is a prominent pyranocoumarin natural product isolated primarily from the roots of Peucedanum praeruptorum. It is extensively investigated in pharmacological research for its potent activity as a calcium channel blocker, specifically inhibiting L-type voltage-gated calcium channels (LTCCs). This mechanism underpins its primary application in cardiovascular research, where it is studied for its potential vasodilatory and antihypertensive effects. Beyond cardiology, this compound exhibits significant research value in oncology, demonstrating pro-apoptotic and anti-proliferative activities against various cancer cell lines. Its ability to modulate intracellular calcium signaling and induce cell cycle arrest makes it a valuable chemical probe for studying calcium-dependent pathways in disease pathogenesis. Furthermore, research explores its anti-inflammatory and potential neuroprotective properties. This high-purity compound is an essential reference standard and research tool for in vitro and in vivo studies aimed at elucidating the therapeutic potential of natural coumarin derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O7 B031082 Praeruptorin B CAS No. 73069-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73069-28-0

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-

InChI Key

PNTWXEIQXBRCPS-PVRNWPCDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C

Synonyms

(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester;  2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester

Origin of Product

United States

Isolation and Comprehensive Structural Elucidation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of this compound by analyzing its fragmentation patterns. nih.govresearchgate.net In this process, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID), causing it to break into smaller, charged fragments. The analysis of these fragments provides valuable information about the compound's structure.

The fragmentation of angular-type pyranocoumarins like this compound often involves the loss of its substituent groups. researchgate.net For this compound, which has two angeloyl groups, a characteristic fragmentation pathway is the loss of one or both of these groups as angelic acid (RCOOH). nih.govresearchgate.net This leads to the formation of specific product ions that are detected by the mass spectrometer.

A study investigating the metabolism of (+)-praeruptorin B identified several metabolites and proposed their structures by comparing their MS/MS fragmentation data with that of the parent compound. nih.gov The fragmentation pathways of the metabolites were found to be similar to those of the original pyranocoumarin (B1669404). nih.gov

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss Reference
427.1 [M+H]⁺327.1C₅H₈O₂ (Angelic acid) nih.gov
427.1 [M+H]⁺229.12 x C₅H₈O₂ (Two Angelic acid molecules) nih.govresearchgate.net
327.1229.1C₅H₈O₂ (Angelic acid) nih.gov

This table is based on data interpretation from multiple sources and represents a simplified model of the fragmentation process.

Other Advanced Spectroscopic Methods

In addition to mass spectrometry, other spectroscopic techniques are crucial for the complete structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. florajournal.complantarchives.org For this compound, FTIR analysis would reveal characteristic absorption bands for ester carbonyl groups, the coumarin (B35378) lactone carbonyl, carbon-carbon double bonds, and ether linkages, confirming the presence of these functionalities within the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. upi.edu Angular-type pyranocoumarins like this compound exhibit characteristic UV absorption maxima. researchgate.net The UV spectrum of this compound typically shows strong absorption bands that help to confirm the coumarin nucleus and the presence of conjugated systems. chemfaces.comresearchgate.net The wavelength of maximum absorbance is often reported around 320 nm. chemfaces.com

X-ray Diffraction (XRD) for Crystal Structure: Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netnih.gov The crystal structure of this compound has been confirmed by X-ray diffraction analyses, providing precise information about bond lengths, bond angles, and the spatial arrangement of the atoms. researchgate.netreferencecitationanalysis.com

Spectroscopic Technique Observed Features Interpretation Reference
FTIRCarbonyl (ester and lactone), C=C, C-O stretchingPresence of ester, coumarin ring, and ether functional groups florajournal.complantarchives.orgmdpi.com
UV-Visλmax ~320 nmConfirms the pyranocoumarin chromophore chemfaces.comresearchgate.net
XRDProvides 3D atomic coordinatesDetermines the precise molecular geometry and stereochemistry researchgate.netnih.govreferencecitationanalysis.com

This table provides a general summary of the expected spectroscopic data for this compound based on the characteristics of similar compounds.

Stereochemical Characterization and Chiral Analysis

Praeruptorin B possesses two stereogenic centers at the C-3' and C-4' positions of the khellactone (B107364) skeleton, meaning it can exist as different stereoisomers. researchgate.netnih.gov The naturally occurring compound is often found as a racemic mixture of (±)-Praeruptorin B. researchgate.net

The absolute configuration of the enantiomers of this compound has been determined through a combination of techniques. Chiral high-performance liquid chromatography (HPLC) is a key method used to separate the enantiomers. nih.gov The individual enantiomers can then be characterized by their optical rotation. For instance, the enantiomers of (±)-Praeruptorin B have been separated and shown to have optical rotations of [α]D20 = +36 and [α]D20 = -37. researchgate.net

Enzymatic hydrolysis of the separated enantiomers of this compound, followed by chiral LC/MS/MS analysis of the resulting cis-khellactone, has been used to assign the absolute configurations. researchgate.netnih.gov This method revealed that (+)-praeruptorin B corresponds to (+)-cis-(3'S,4'S)-3',4'-diangeloylkhellactone, and (-)-praeruptorin B is (-)-cis-(3'R,4'R)-3',4'-diangeloylkhellactone. nih.gov

Enantiomer Optical Rotation Absolute Configuration Reference
(+)-Praeruptorin B[α]D20 = +36(+)-cis-(3'S,4'S) researchgate.netnih.gov
(-)-Praeruptorin B[α]D20 = -37(-)-cis-(3'R,4'R) researchgate.netnih.gov

Biosynthesis and Natural Distribution Within Plant Systems

Elucidation of Biosynthetic Pathways of Pyranocoumarins

The biosynthesis of pyranocoumarins, including Praeruptorin B, originates from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a proven precursor for all pyranocoumarins. mdpi.com The phenylpropanoid pathway commences with L-phenylalanine, which is transformed into trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). mdpi.com Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.com p-Coumaric acid is then converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). mdpi.comnih.gov An essential step in coumarin (B35378) biosynthesis involves the ortho-hydroxylation of hydroxycinnamate, leading to the formation of 2,4-dihydroxy acid (umbellic acid). mdpi.comfrontiersin.org The cyclization of this intermediate, through an intramolecular attack of the C2 hydroxyl group on the carbonic acid group, forms the coumarin nucleus, umbelliferone. mdpi.com

The pyran ring, a characteristic feature of pyranocoumarins, is formed via the methyl-erythritol-phosphate (MEP) pathway. wikipedia.orgmdpi.comacs.org This process involves prenyltransferases acting on umbelliferone to yield precursors like osthenol, which is a precursor for 7,8-angular pyranocoumarins, or 7-demethylsuberosin, a precursor for linear pyranocoumarins. mdpi.com Specific post-modifying enzymes, such as methyltransferases, O-methyltransferases (OMT), prenyltransferases, and monooxygenases, are also involved in the biosynthesis of pyranocoumarins like praeruptorin A and B. nih.govfrontiersin.org Genes from the cytochrome P450 family and MDR transporters are speculated to play roles in the synthesis and transport of coumarins. frontiersin.org

Key enzymes in the phenylpropanoid pathway, such as PAL, C4H, and cinnamate/coumarate-2-hydroxylase (C2'H), are crucial for coumarin biosynthesis. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net For instance, C2'H is required for the formation of umbelliferone, the precursor to praeruptorin A. frontiersin.org The expression levels of these enzymes can influence the final coumarin content. nih.govresearchgate.net

Comparative Analysis of this compound Distribution in Plant Tissues (e.g., Roots vs. Leaves)

This compound, along with other coumarins, shows varying distribution patterns across different plant tissues, particularly in Peucedanum praeruptorum. Research indicates that coumarins primarily accumulate in the secretory canals of roots. nih.gov

Studies have revealed that this compound is mainly concentrated in the roots of Peucedanum praeruptorum. researchgate.netnih.govresearchgate.net In contrast, Praeruptorin A is found in both roots and leaves, while Praeruptorin E content is highest in the leaves and increases with plant growth. researchgate.netnih.govresearchgate.netresearcher.life

A comparative analysis of coumarin content in different tissue culture materials of P. praeruptorum showed that this compound and Praeruptorin E were higher in roots than in stems and leaves. frontiersin.org In tissue culture seedlings, the total coumarin content was highest in the roots, being 1.67 times more than in the leaves. frontiersin.org

Table 1: Relative Content of this compound in Different Tissue Culture Seedling Parts of P. praeruptorum frontiersin.org

Tissue PartRelative Content of this compound
RootsHigher
StemsLower
LeavesLower

Another study quantifying coumarins in root, stem, and leaf tissues of P. praeruptorum at different stages also confirmed that this compound was mainly concentrated in the roots before bolting. researchgate.netnih.govresearchgate.netresearcher.life After bolting, the content of this compound in roots and stems decreased. researchgate.netnih.govresearchgate.netresearcher.life

Genetic and Environmental Factors Influencing Biosynthesis

The biosynthesis of this compound and other coumarins is influenced by both genetic and environmental factors.

Genetic Factors: Genetic elements, particularly transcription factors, play a significant role in regulating coumarin biosynthesis. The MYB superfamily of transcription factors, especially R2R3-MYB genes, are involved in the synthesis of secondary metabolites like coumarins. nih.govresearcher.liferesearchgate.net Transcriptome analysis in P. praeruptorum identified 157 R2R3-MYB transcription factors, with 524 genes associated with the phenylpropanoid pathway. nih.govresearcher.life Differential expressed genes (DEGs) before and after bolting showed that 11 genes were enriched in the phenylpropanoid pathway. nih.govresearcher.life The expression patterns of specific MYB transcription factors, such as PpMYB3 and PpMYB103 in roots, have been correlated with the accumulation trends of praeruptorin A, this compound, and praeruptorin E, suggesting their positive regulatory role in coumarin biosynthesis. nih.govresearchgate.netresearcher.liferesearchgate.net

Moreover, key enzymes in the phenylpropanoid pathway, such as PAL, C4H, HCT, COMT, and CCoAOMT, and certain ATP-binding cassette (ABC) transporters, are involved in the regulation of coumarin biosynthesis and transport. nih.govfrontiersin.orgfrontiersin.org Their expression levels can significantly impact the final metabolite content. nih.govresearchgate.net

Environmental Factors: Environmental conditions exert a considerable influence on the biosynthesis and accumulation of secondary metabolites in plants. juniperpublishers.commdpi.com

Bolting Stage: The transition from vegetative to reproductive growth (bolting) significantly impacts coumarin content. In P. praeruptorum, early bolting leads to a decrease in coumarin content in the roots, potentially falling below quality standards. researchgate.netresearchgate.net The contents of praeruptorin A, B, and E were found to be lower in bolted P. praeruptorum. frontiersin.org This decline is associated with increased lignification of the roots and a consumption of nutrients during reproductive growth. nih.govresearchgate.net

Altitude: Altitude has been shown to influence the content of praeruptorins. One study indicated that an altitude of 650 m improved the this compound content, and the influence of altitude was greater on this compound content than on praeruptorin A content. nih.gov Generally, praeruptorin A and B contents were higher in plants cultivated at high altitudes compared to low altitudes. nih.gov

Light and Temperature: Environmental stresses like temperature extremes, salinity, and drought stress can affect the biosynthesis of secondary metabolites. juniperpublishers.com While specific data for this compound is limited, generally, light irradiation and temperature are known to influence the production of plant secondary metabolites. juniperpublishers.commdpi.com For instance, UV-B treatments have been shown to upregulate the expression of PpC2'H, an enzyme crucial for umbelliferone synthesis. frontiersin.org

Explant Type in Tissue Culture: In tissue culture, the choice of explant can affect coumarin production. Leaves were determined to be the best explant for callus induction in P. praeruptorum. frontiersin.orgfrontiersin.org

Table 2: Influence of Bolting on this compound Content in P. praeruptorum Roots researchgate.netnih.govresearchgate.netresearcher.lifefrontiersin.org

Growth StageThis compound Content in Roots
Before BoltingMainly concentrated, higher
After BoltingDecreased

Table 3: Influence of Altitude on this compound Content in P. praeruptorum nih.gov

Altitude (m)This compound Content
650Improved
High AltitudeHigher
Low AltitudeLower

Advanced Analytical Methodologies and Quality Control

Quantitative Determination Techniques

Quantitative analysis of Praeruptorin B is essential for the quality assessment of medicinal plants and their preparations. Several sophisticated methods have been established for its precise measurement.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the simultaneous determination of this compound and other coumarins in plant extracts. koreascience.krresearchgate.netsemanticscholar.org This method is valued for its robustness and reliability in separating complex chemical mixtures.

Research has demonstrated successful separation and quantification of this compound from Peucedanum praeruptorum and Angelica decursiva. koreascience.krsemanticscholar.orgkoreamed.org A typical HPLC-DAD method involves a C18 column and a gradient mobile phase composed of acetonitrile (B52724) and water, often with a phosphoric acid modifier to improve peak shape. koreascience.krresearchgate.netsemanticscholar.org Detection is commonly set at a wavelength of 330 nm, where coumarins exhibit strong absorbance. koreascience.krresearchgate.netsemanticscholar.org The retention time for this compound under these conditions allows for its clear identification and quantification, even in the presence of structurally similar compounds like Praeruptorin A and nodakenin (B150392). semanticscholar.org The concentration of this compound in P. praeruptorum has been reported to range from 0.038% to 0.274%. semanticscholar.org

Table 1: Example of HPLC-DAD Parameters for this compound Analysis

Parameter Condition
Column Phenomenex Luna C18 (5 µm, 4.6 × 250 mm) koreascience.krresearchgate.netsemanticscholar.org
Mobile Phase Gradient of acetonitrile and water with 0.1% phosphoric acid koreascience.krresearchgate.netsemanticscholar.org
Flow Rate 1.0 mL/min koreascience.krresearchgate.netsemanticscholar.org
Detection Wavelength 330 nm koreascience.krresearchgate.netsemanticscholar.org

| UV Absorption Spectrum | 204, 219, and 322 nm researchgate.net |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical tool that offers both qualitative and quantitative information simultaneously. eurl-pesticides.eu Unlike chromatographic methods, qNMR does not always require an identical reference standard for the analyte; instead, a universal internal standard can be used for calibration. eurl-pesticides.eumdpi.com This technique is highly precise and accurate, making it suitable for the purity determination of reference materials and for quantifying components in complex mixtures. eurl-pesticides.eunih.gov

While specific studies detailing the qNMR quantification of this compound are not as prevalent as HPLC methods, the principles of qNMR are directly applicable. The method relies on the direct relationship between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. ox.ac.uk For absolute quantification, a certified internal standard of known concentration and purity is added to the sample. ox.ac.uk The selection of a suitable solvent that dissolves both the analyte and the internal standard without overlapping signals is crucial. mdpi.com Given its utility in analyzing other phytochemicals, qNMR represents a viable and robust method for the direct quantification of this compound in bulk materials and extracts. researchgate.net

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that, when combined with chemometric methods, becomes a powerful tool for the simultaneous quantification of multiple components in a sample. nih.gov This approach has been successfully applied to the measurement of Praeruptorin A, this compound, Praeruptorin E, and moisture content in Peucedani Radix. oup.comnih.govresearchgate.net

In this method, NIR spectra of a large set of samples are collected over a wide scanning range (e.g., 12,000 cm⁻¹ to 4000 cm⁻¹). oup.comnih.gov The obtained spectral data is then correlated with reference values determined by a primary method, such as HPLC. oup.comnih.gov Chemometric models, like Partial Least Squares (PLS) regression, are then developed and optimized using variable selection methods such as Competitive Adaptive Reweighted Sampling (CARS). oup.comnih.gov For the prediction of this compound content, a CARS-PLS model demonstrated good performance with a coefficient of determination for the prediction set (Rp²) of 0.8011 and a residual predictive deviation (RPD) of 2.0868, indicating the model's capability for rapid and reasonably accurate screening. oup.comnih.gov

Qualitative Profiling Approaches (e.g., LC-MS-SPE/NMR)

For the comprehensive qualitative profiling and structural elucidation of compounds in complex mixtures like plant extracts, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-MS-SPE/NMR) is a powerful combination for identifying unknown compounds. wisdomlib.org

This technique involves the initial separation of the mixture by LC. montana.edu A small portion of the eluent is directed to the MS for detection and preliminary identification of compounds of interest based on their mass-to-charge ratio. montana.edu The fractions containing these target compounds are then trapped on solid-phase extraction (SPE) cartridges. montana.edu Subsequently, the trapped compounds are eluted with a deuterated solvent and transferred to an NMR spectrometer for detailed structural analysis. montana.eduresearchgate.net This offline coupling allows for the acquisition of high-quality 1D and 2D NMR data, which is crucial for the unambiguous structure determination of novel or unknown metabolites. montana.edu While direct application on this compound itself is not extensively documented, this methodology is a key approach for identifying new coumarins and other constituents from Peucedanum species. researchgate.net The combination of LC-MS/MS and NMR provides complementary information, with LC-MS/MS offering high sensitivity for targeted analysis and NMR providing robust quantification and structural details. nih.gov

Method Validation for Research Applications (Linearity, Accuracy, Precision, Sensitivity)

The validation of analytical methods is critical to ensure that they are suitable for their intended purpose, providing reliable and reproducible results. unr.edu.arsysrevpharm.org For the quantitative analysis of this compound, methods are typically validated for several key parameters according to established guidelines. semanticscholar.orgkoreamed.org

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, HPLC-DAD methods have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999 over specific concentration ranges. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample matrix. For this compound, accuracy has been reported in the range of 96.87% to 102.49% for intra-day analysis and 96.18% to 103.35% for inter-day analysis. koreamed.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). For this compound, intra-day precision has been found to be below 3.93% and inter-day precision less than 2.95%. koreamed.org

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. For this compound, these limits are established at low µg/mL or ng/mL levels, depending on the specific method and instrumentation. researchgate.netnih.govnih.gov

Table 2: Summary of Method Validation Parameters for this compound Analysis by HPLC-DAD

Parameter Typical Value/Range
Linearity (r²) > 0.999 nih.gov
Accuracy (Recovery) 96.18% - 103.35% koreamed.org
Precision (RSD) < 3.93% (Intra-day), < 2.95% (Inter-day) koreamed.org

| Limit of Quantification (LOQ) | 4.16 ng/mL (LC-MS/MS) nih.gov |

Application in Chemotaxonomy and Authentication of Plant Sources

The quantitative analysis of secondary metabolites, including this compound, plays a vital role in chemotaxonomy and the authentication of medicinal plant sources. nih.govresearchgate.net this compound is a characteristic pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn. semanticscholar.orgsemanticscholar.orgnih.gov Its presence and concentration, along with other marker compounds, can be used to distinguish P. praeruptorum from other related or adulterating species, such as Angelica decursiva. koreascience.krsemanticscholar.org

Studies have shown that while P. praeruptorum is rich in pyranocoumarins like Praeruptorin A and this compound, A. decursiva contains nodakenin and nodakenetin (B21329) as its major constituents. semanticscholar.org This distinct chemical profile allows for clear classification using HPLC-based pattern recognition analysis. koreascience.krsemanticscholar.org By combining genetic authentication (DNA barcoding) with chemical profiling, a robust method for chemotaxonomic classification can be established. mdpi.com this compound has been identified as a specific marker found solely in certain Angelica species, such as Angelica biserrata, further highlighting its importance in distinguishing between botanically related species used in traditional medicine. nih.govresearchgate.net

Development of Pretreatment-Free Analytical Systems

One notable development is the use of online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This automated system allows for the direct injection of biological samples, such as plasma, onto the analytical platform. chemfaces.comnih.gov A study detailing the simultaneous enantiospecific determination of several pyranocoumarins, including (+)-praeruptorin B and (-)-praeruptorin B, in rat plasma utilized an online SPE-chiral LC-MS/MS method. chemfaces.comnih.gov This approach demonstrated good selectivity, extraction efficiency, accuracy, and precision, with quantification limits suitable for pharmacokinetic studies. nih.gov The system effectively removes interfering substances from the matrix while concentrating the analytes of interest, leading to a streamlined and sensitive analytical process. chemfaces.comnih.gov

Another innovative pretreatment-free method involves the use of an online guard column extraction coupled with tandem mass spectrometry. rsc.org This technique was successfully applied to determine seven natural products, including the enantiomers of this compound, in a high-salt matrix typical of in vitro drug absorption studies. rsc.org The system employs a guard column to retain the target compounds while allowing the complex matrix to be diverted to waste, followed by detection using tandem mass spectrometry in the multiple reaction monitoring mode. rsc.org This method proved to be generic, sensitive, and rapid for analyzing natural products in challenging in vitro systems without the need for conventional sample processing like precipitation and centrifugation. rsc.org

Furthermore, near-infrared (NIR) spectroscopy combined with chemometrics has emerged as a rapid, non-destructive, and pretreatment-free technique for the simultaneous analysis of this compound and other major components in Peucedani Radix. nih.gov In one study, partial least squares (PLS) regression models were developed to quantify Praeruptorin A, this compound, Praeruptorin E, and moisture content directly from the NIR spectra of the powdered herb. nih.gov The performance of these models was enhanced by using variable selection methods such as competitive adaptive reweighted sampling (CARS), demonstrating the potential of NIR spectroscopy for high-throughput quality control without any sample preparation. nih.gov

These pretreatment-free analytical systems represent a significant step forward in the quality control and pharmacokinetic analysis of this compound. By eliminating the need for laborious and time-consuming sample preparation steps, these methods offer a more efficient, cost-effective, and environmentally friendly approach to the analysis of this and other bioactive compounds.

Research Findings on Pretreatment-Free Analytical Systems for this compound

Analytical TechniqueMatrixAnalytesKey FindingsReference
Online SPE-Chiral LC-MS/MSRat Plasma(+)-Praeruptorin B, (-)-Praeruptorin B, and other pyranocoumarinsRapid, reliable, and enantiospecific quantification with good selectivity and extraction efficiency. LOQs were 4.16 ng/mL for both dPB and lPB. chemfaces.comnih.gov
Online Guard Column Extraction-Tandem Mass SpectrometryHigh-Salt In Vitro Matrix (HBSS)(+)-Praeruptorin B, (-)-Praeruptorin B, and other natural productsA generic, sensitive, and rapid method that avoids complicated sample processing. rsc.org
Near-Infrared (NIR) Spectroscopy with Chemometrics (CARS-PLS)Peucedani Radix (powder)Praeruptorin A, this compound, Praeruptorin E, MoistureRapid and simultaneous determination with good predictive accuracy (Rp2 for PB = 0.8011). nih.gov

Structure Activity Relationship Sar Investigations

Correlation of Structural Features with Biological Potency

The biological activity of Praeruptorin B is intrinsically linked to its unique molecular architecture. As a khellactone (B107364) coumarin (B35378), its structure is characterized by a pyranocoumarin (B1669404) core with specific ester groups at the C-3' and C-4' positions of the dihydroseselin (B1632921) moiety. In the case of this compound, both of these positions are esterified with angeloyl groups.

This specific substitution pattern is believed to be a key determinant of its biological potency. For instance, in studies investigating its anti-inflammatory effects, the presence of the two angeloyl groups has been correlated with a significant inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. Research has indicated that the nature of the ester groups at the C-3' and C-4' positions plays a crucial role in modulating this activity.

Furthermore, the stereochemistry of the molecule, particularly the cis-configuration of the substituents at the 3' and 4' positions, is a critical factor. The naturally occurring dextrorotatory (+) isomers of praeruptorins, including this compound, are generally found to be more abundant and, in some cases, more biologically active than their levorotatory (-) counterparts. nih.gov This suggests that the spatial arrangement of the functional groups is vital for its interaction with biological targets.

The antitumor activity of this compound has also been linked to its chemical structure. Studies have shown its ability to mitigate the metastatic ability of human renal carcinoma cells. researchgate.netnih.gov While the precise molecular interactions are still under investigation, it is hypothesized that the lipophilicity and electronic properties conferred by the angeloyl groups contribute to its ability to modulate specific signaling pathways involved in cancer progression, such as the EGFR-MEK-ERK pathway. nih.gov

Comparative SAR Studies with Analogues and Related Praeruptorins (e.g., Praeruptorin A, C, E)

A powerful approach to understanding the SAR of this compound is through comparative studies with its naturally occurring analogues, such as Praeruptorin A, C, and E. These compounds share the same pyranocoumarin backbone but differ in the ester substituents at the C-3' and C-4' positions.

Praeruptorin A possesses an angeloyl group at C-3' and an acetyl group at C-4'. nih.govPraeruptorin E has an angeloyl group at C-3' and an isovaleryl group at C-4'. Praeruptorin C is the dextrorotatory isomer of Praeruptorin A. nih.gov

A key study directly comparing the anti-inflammatory activity of Praeruptorins A, B, and E provided significant insights into their SAR. This research, which measured the inhibition of nitric oxide (NO) production in interleukin-1β-stimulated rat hepatocytes, demonstrated that this compound exhibited the highest potency. sci-hub.st The IC50 values, which represent the concentration required to inhibit 50% of the NO production, followed the order: this compound < Praeruptorin E < Praeruptorin A. sci-hub.st

This comparative analysis strongly suggests that the nature of the substituent at the C-4' position is a critical determinant of anti-inflammatory activity. The angeloyl group in this compound confers greater potency than the isovaleryl group in Praeruptorin E and significantly more than the acetyl group in Praeruptorin A. sci-hub.st This finding highlights the importance of the size, shape, and electronic properties of this substituent for optimal interaction with the biological target responsible for mediating the anti-inflammatory response.

The following interactive data table summarizes the structural differences and the comparative anti-inflammatory activity of these praeruptorins.

CompoundSubstituent at C-3'Substituent at C-4'Relative Anti-inflammatory Potency (NO Inhibition)
This compound AngeloylAngeloylHighest
Praeruptorin E AngeloylIsovalerylIntermediate
Praeruptorin A AngeloylAcetylLowest

These comparative studies are invaluable for identifying the key pharmacophoric features of the praeruptorin scaffold and provide a rational basis for the design of new analogues with enhanced biological activity.

Computational Modeling and In Silico Docking Studies

As of the latest available research, specific computational modeling and in silico docking studies focusing exclusively on this compound are limited in the public domain. Such studies are crucial for elucidating the three-dimensional binding interactions between this compound and its molecular targets at an atomic level.

Computational approaches, including molecular docking, are powerful tools in modern drug discovery. They allow researchers to predict the binding affinity and orientation of a ligand (in this case, this compound) within the active site of a target protein. This information can reveal key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Future computational work on this compound would be highly beneficial to:

Identify potential protein targets for its various pharmacological effects.

Understand the molecular basis for the observed stereoselectivity of its biological activity.

Provide a structural rationale for the SAR data obtained from experimental studies.

Guide the design of new derivatives with improved binding affinity and selectivity.

The application of these computational methods will undoubtedly accelerate the exploration of this compound's therapeutic potential.

Implications for Rational Design of Novel Derivatives

The collective insights from SAR studies on this compound and its analogues have significant implications for the rational design of novel derivatives with enhanced therapeutic properties. The goal of such design efforts is to optimize the potency, selectivity, and pharmacokinetic profile of the parent compound.

Based on the current understanding, several strategies for the structural modification of this compound can be envisioned:

Modification of the C-4' Ester Group: The finding that the angeloyl group at the C-4' position is crucial for high anti-inflammatory activity suggests that this is a key area for modification. sci-hub.st The synthesis of new analogues with different ester groups at this position could lead to the discovery of even more potent compounds. Exploring a variety of substituents with varying sizes, lipophilicities, and electronic properties would be a logical next step.

Exploring the Stereochemistry: The observation that the dextrorotatory (+) isomers of praeruptorins are often more active underscores the importance of stereochemistry. nih.gov The synthesis and biological evaluation of different stereoisomers of this compound and its derivatives would be essential to fully understand the stereochemical requirements for optimal activity.

Introduction of Novel Functional Groups: The introduction of other functional groups, such as halogens, hydroxyl groups, or nitrogen-containing moieties, could be explored to enhance target binding, improve solubility, or alter the metabolic stability of the molecule.

The development of quantitative structure-activity relationship (QSAR) models, informed by experimental data and potentially future computational studies, would be a valuable tool in this process. QSAR models can mathematically correlate structural features with biological activity, allowing for the in silico prediction of the potency of novel, unsynthesized compounds. This predictive capability can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Mechanistic Elucidation of Preclinical Pharmacological Actions

Enzyme Modulation and Inhibition Studies

Praeruptorin B interacts with several enzyme systems, demonstrating both inhibitory and modulatory effects that underpin its observed pharmacological activities in preclinical models.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are critical Phase II drug-metabolizing enzymes that facilitate the elimination of various substances from the body. nih.govevotec.com this compound has been evaluated for its inhibitory potential against several key UGT isoforms. Studies have shown that this compound exhibits a significant inhibitory effect on the activity of UGT1A9. medchemexpress.com In a comprehensive study investigating the effects of both Praeruptorin A and B, Praeruptorin A was noted for its strong inhibition of UGT1A6 and UGT2B7. nih.gov While the primary focus of that particular study's abstract was on Praeruptorin A, the research included an evaluation of this compound's effects across various UGT isoforms. nih.gov The inhibition of specific UGT isoforms can have significant implications for drug-drug interactions, as it may alter the metabolism and clearance of co-administered therapeutic agents. evotec.comresearchgate.net

UGT IsoformObserved Effect of this compoundReference
UGT1A9Significant Inhibition medchemexpress.com
UGT1A6Evaluated (Praeruptorin A showed strong inhibition) nih.gov
UGT2B7Evaluated (Praeruptorin A showed strong inhibition) nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a central role in lipid synthesis. rsc.orgrsc.org this compound has been identified as a novel inhibitor of SREBPs. medchemexpress.comrsc.org It has been shown to decrease the activity of the SRE-luciferase reporter gene in a dose-dependent manner without significant cytotoxicity. medchemexpress.com

Specifically, this compound significantly down-regulates the expression of SREBP-1c and SREBP-2. medchemexpress.com This action leads to the suppression of their target genes, which are responsible for cholesterol and fatty acid biosynthesis. rsc.orgrsc.org As a result, this compound treatment has been observed to reduce the cellular content of total cholesterol and triglycerides in HepG2 cells. rsc.org The mechanism for this suppression is linked to its modulation of the PI3K/Akt/mTOR signaling pathway. rsc.orgscienceopen.com These findings suggest that this compound's lipid-lowering effects are mediated through its regulation of SREBPs. rsc.org

Target MoleculeEffect of this compoundCell LineReference
SREBP-1cDown-regulation of expressionHepG2 medchemexpress.com
SREBP-2Down-regulation of expressionHepG2 medchemexpress.com
SRE-luciferase activityDose-dependent decrease- medchemexpress.com
Cellular Total CholesterolReducedHepG2 rsc.org
Cellular TriglyceridesReducedHepG2 rsc.org

Glutathione S-transferase Pi 1 (GSTP1) is an enzyme involved in cellular detoxification and the regulation of signaling pathways through S-glutathionylation. nih.govresearchgate.net In studies on osteoclastogenesis, this compound was found to enhance the expression of GSTP1. nih.govresearchgate.net This upregulation of GSTP1 by this compound promotes the S-glutathionylation of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). nih.govresearchgate.net The S-glutathionylation of IKKβ subsequently inhibits the nuclear translocation of the p65 subunit of NF-κB, leading to the suppression of the NF-κB signaling pathway. nih.govresearchgate.netresearchgate.net This specific mechanism highlights a novel way in which this compound exerts its anti-inflammatory effects by directly targeting the GSTP1 enzyme. nih.govresearchgate.net

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator in inflammatory processes. nih.govresearchgate.net this compound has demonstrated potent anti-inflammatory activity by inhibiting the production of NO. nih.govnih.gov This effect is achieved by decreasing the expression of iNOS at both the mRNA and protein levels. nih.govresearchgate.net In a comparative study using rat hepatocytes stimulated by interleukin 1β (IL-1β), this compound was identified as the most potent inhibitor of NO production among several related compounds, including Praeruptorin A and E. nih.govresearchgate.net

ParameterEffect of this compoundModel SystemReference
Nitric Oxide (NO) ProductionInhibitedIL-1β-stimulated rat hepatocytes nih.govresearchgate.net
iNOS ExpressionDecreasedIL-1β-stimulated rat hepatocytes nih.gov
Comparative Potency (vs. Praeruptorin A)4.8-fold higher potency to suppress NO productionHepatocytes researchgate.net

Cellular Signaling Pathway Modulation

This compound influences fundamental cellular signaling cascades, particularly those involved in cell growth, proliferation, and metabolism.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates a multitude of cellular processes. nih.govmdpi.com this compound has been shown to modulate this pathway in different cellular contexts.

In metabolic studies, the inhibition of SREBP expression by this compound is mediated through its regulation of the PI3K/Akt/mTOR pathway. rsc.orgrsc.org Experiments in HepG2 cells demonstrated that this compound inhibits the insulin-induced activation of this pathway, thereby suppressing SREBP transcription and subsequent lipid synthesis. rsc.orgresearchgate.net

In cancer cell research, this compound has been found to inhibit the phosphorylation of Akt. researchgate.netfrontiersin.org In human cervical cancer cells (HeLa), treatment with this compound suppressed the TPA-induced phosphorylation of Akt, which in turn attenuated the nuclear translocation of NF-κB and reduced the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes associated with cell invasion. researchgate.neteuropeanreview.org This inhibition of the PI3K/Akt signaling cascade suggests a mechanism for the observed anti-invasive properties of this compound in preclinical cancer models. frontiersin.orgeuropeanreview.org

Epidermal Growth Factor Receptor (EGFR)-Mitogen-Activated Protein Kinase Kinase (MEK)-Extracellular Signal-Regulated Kinases (ERK) Pathway

This compound has been shown to modulate the EGFR-MEK-ERK signaling cascade, a critical pathway in cellular processes. nih.gov In preclinical studies involving human renal cell carcinoma (RCC) cells, this compound was found to reduce the protein levels of phosphorylated (p)-EGFR, p-MEK, and p-ERK. nih.govnih.gov This inhibitory action suggests that this compound can suppress the activation of this pathway. nih.gov

The functional consequence of this inhibition was observed in the context of cell migration and invasion. nih.gov Treatment with this compound was demonstrated to inhibit the effects of epidermal growth factor (EGF), a potent activator of the EGFR pathway. nih.gov Specifically, this compound significantly counteracted EGF-induced upregulation of EGFR-MEK-ERK signaling, which in turn correlated with a reduction in the migration and invasion of 786-O RCC cells. nih.govnih.gov These findings indicate that the EGFR-MEK-ERK pathway is a key target through which this compound exerts its effects on cancer cell motility. nih.govresearchgate.net The suppression of this signaling cascade is directly linked to the downregulation of downstream effectors, ultimately mitigating the metastatic potential of these cells. nih.gov

Table 1: Effect of this compound on EGFR-MEK-ERK Pathway Components in Renal Carcinoma Cells

Cell LineTreatmentTarget ProteinObserved EffectReference
786-O, ACHNThis compoundp-EGFRReduced Protein Levels nih.govnih.gov
786-O, ACHNThis compoundp-MEKReduced Protein Levels nih.govnih.gov
786-O, ACHNThis compoundp-ERKReduced Protein Levels nih.govnih.gov
786-OEGF + this compoundp-EGFR, p-MEK, p-ERKDecreased EGF-induced phosphorylation nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway (including IKKα/β phosphorylation, P65 nuclear translocation)

This compound has been demonstrated to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. cellphysiolbiochem.comnih.gov In studies using human cervical cancer cells stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA), a known activator of the NF-κB pathway, this compound showed significant inhibitory effects. cellphysiolbiochem.com

A critical step in canonical NF-κB activation is the phosphorylation of the IκB kinase (IKK) complex, which leads to the degradation of the inhibitor of NF-κB (IκB) and subsequent release and nuclear translocation of NF-κB dimers, most commonly the p65/p50 heterodimer. nih.govnih.gov Research has shown that this compound efficiently inhibits TPA-induced IKKα phosphorylation in HeLa cells, without altering the total expression of IKKα. cellphysiolbiochem.comresearchgate.net This action prevents the downstream signaling events required for NF-κB activation. cellphysiolbiochem.com

Consequently, this compound attenuates the nuclear translocation of the NF-κB subunits p65 and p50. cellphysiolbiochem.comnih.gov In TPA-treated cells, there is a significant increase in the nuclear expression of NF-κB-p65 and NF-κB-p50, an effect that is markedly reduced by this compound treatment. cellphysiolbiochem.com This inhibition of p65/p50 nuclear translocation is crucial as it prevents the transcription factor from binding to DNA and activating target genes. cellphysiolbiochem.comnih.gov The inhibitory effect of this compound on the NF-κB pathway is linked to the suppression of TPA-induced cell invasion, highlighting the role of this pathway in mediating the compound's actions. cellphysiolbiochem.comnih.gov

Table 2: Effect of this compound on the NF-κB Signaling Pathway in HeLa Cells

TargetStimulusTreatmentObserved EffectReference
p-IKKαTPAThis compoundEfficiently inhibited TPA-induced phosphorylation. cellphysiolbiochem.comresearchgate.net
Nuclear NF-κB-p65TPAThis compoundSignificantly reduced nuclear translocation. cellphysiolbiochem.com
Nuclear NF-κB-p50TPAThis compoundSignificantly reduced nuclear translocation. cellphysiolbiochem.com

Matrix Metalloproteinase (MMP) Pathway Regulation (e.g., MMP-2, MMP-9)

This compound has been found to regulate the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and are critical for tumor invasion and metastasis. cellphysiolbiochem.commdpi.com In preclinical studies on human cervical cancer cells (HeLa), this compound significantly inhibited the invasion induced by TPA. cellphysiolbiochem.comnih.gov

This anti-invasive effect is mediated through the downregulation of MMP-2 and MMP-9. cellphysiolbiochem.com this compound was shown to suppress both the mRNA and protein expression of MMP-2 and MMP-9 that were induced by TPA. cellphysiolbiochem.comresearchgate.net Furthermore, using a luciferase assay, it was confirmed that this compound also inhibits the transcriptional activity of the MMP-2 and MMP-9 promoters. cellphysiolbiochem.com

The regulation of these MMPs by this compound is linked to its effects on upstream signaling pathways. cellphysiolbiochem.com The inhibition of MMP-2/-9 expression and activity by this compound is associated with the suppression of the PI3K/AKT/NF-κB signaling axis. cellphysiolbiochem.comnih.gov By inhibiting IKKα/β signaling and blocking NF-κB nuclear translocation, this compound effectively downregulates the expression of these critical metalloproteinases. cellphysiolbiochem.com It is noteworthy that in this cellular context, the effect was independent of the MAPK pathways (ERK1/2, JNK1/2, or p38). cellphysiolbiochem.com

Table 3: Regulation of MMPs by this compound in TPA-Treated HeLa Cells

TargetMeasurementObserved EffectReference
MMP-2mRNA and Protein ExpressionSignificantly reduced TPA-induced expression. cellphysiolbiochem.com
MMP-9mRNA and Protein ExpressionSignificantly reduced TPA-induced expression. cellphysiolbiochem.com
MMP-2Promoter ActivitySignificantly inhibited TPA-induced activity. cellphysiolbiochem.com
MMP-9Promoter ActivitySignificantly inhibited TPA-induced activity. cellphysiolbiochem.com

Cathepsin Expression and Activity Modulation (e.g., Cathepsin C, Cathepsin V)

This compound has been identified as a modulator of cysteine cathepsin expression, particularly Cathepsin C (CTSC) and Cathepsin V (CTSV). nih.govnih.gov Cysteine cathepsins are proteases that play a role in various physiological processes, and their dysregulation, including overexpression in some malignant tumors, is associated with cancer progression. nih.govfrontiersin.org

In human renal cell carcinoma (RCC) cell lines (786-O and ACHN), treatment with this compound resulted in a significant reduction in both the mRNA and protein levels of CTSC and CTSV. nih.govresearchgate.net This downregulation is a key mechanism behind the compound's ability to inhibit cancer cell migration and invasion. nih.govresearchgate.net

The modulation of CTSC and CTSV by this compound is linked to its inhibitory effects on the EGFR-MEK-ERK signaling pathway. nih.govnih.gov Studies have demonstrated that the suppression of this pathway by this compound leads to the subsequent downregulation of CTSC and CTSV. nih.gov Furthermore, when RCC cells were stimulated with EGF to increase migration and invasion, this compound treatment not only blocked the EGF-induced activation of the EGFR pathway but also significantly decreased the associated expression of CTSC and CTSV. nih.gov This evidence suggests that this compound mitigates the metastatic potential of RCC cells by targeting the EGFR-MEK-ERK axis, which in turn controls the expression of these specific cathepsins. nih.govnih.gov

Table 4: Modulation of Cathepsin Expression by this compound in Renal Carcinoma Cells

Cell LineTargetMeasurementObserved EffectReference
786-OCTSC, CTSVmRNA LevelsReduced expression. researchgate.net
786-O, ACHNCTSC, CTSVProtein LevelsReduced expression in a dose-dependent manner. researchgate.net
786-OCTSC, CTSVProtein Levels (EGF-induced)Decreased EGF-induced expression. nih.gov

Regulation of Metabolic Processes in Preclinical Models

Modulation of Intracellular Lipid Levels and Cholesterol Biosynthesis

This compound has been identified as a potent regulator of lipid metabolism, primarily through its inhibitory action on sterol regulatory element-binding proteins (SREBPs). rsc.orgrsc.org SREBPs are key transcription factors that control the synthesis of cholesterol, fatty acids, and triglycerides. rsc.orgrsc.org

In vitro studies using HepG2 liver cells demonstrated that this compound significantly reduces both total cholesterol and triglyceride content. researchgate.net This effect is achieved by suppressing the expression of SREBPs (both SREBP-1 and SREBP-2) at both the mRNA and protein levels, affecting the precursor and mature forms of these transcription factors. rsc.orgresearchgate.net Consequently, the expression of SREBP target genes involved in lipogenesis and cholesterogenesis is markedly downregulated. rsc.org For instance, this compound reduces the mRNA levels of SREBP-1c target genes like FASN, SCD, and ACC-1 (involved in fatty acid synthesis) and SREBP-2 target genes such as HMGCR and LDLR (involved in cholesterol synthesis). rsc.orgresearchgate.net The mechanism appears to involve the regulation of the PI3K/Akt/mTOR pathway, which is known to control SREBP transcription. rsc.orgrsc.org

In vivo studies using high-fat diet (HFD)-fed obese mice confirmed these findings. rsc.org Treatment with this compound significantly ameliorated HFD-induced lipid deposition and hyperlipidemia. rsc.orgrsc.org The compound was found to down-regulate SREBPs and their related genes in the liver of these animals, consistent with the in vitro results. rsc.org

Table 5: Effect of this compound on Lipid Metabolism Markers

ModelTargetMeasurementObserved EffectReference
HepG2 CellsSREBP-1, SREBP-2Protein Levels (precursor & mature)Significantly decreased expression. rsc.orgresearchgate.net
HepG2 CellsFASN, SCD, ACC-1, HMGCR, LDLRmRNA LevelsSignificantly reduced expression. rsc.orgresearchgate.net
HepG2 CellsTotal Cholesterol, TriglyceridesIntracellular ContentSignificantly reduced levels. researchgate.net
HFD-fed MiceLiver SREBPs and related genesGene ExpressionDown-regulated expression. rsc.org

Influence on Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound has demonstrated beneficial effects on glucose metabolism and insulin sensitivity in preclinical models of metabolic disease. rsc.org Hyperlipidemia is closely associated with the development of insulin resistance and type 2 diabetes mellitus. rsc.orgrsc.org

In studies involving high-fat diet (HFD)-fed mice, which develop hyperlipidemia, obesity, and insulin resistance, treatment with this compound led to significant improvements in glucose homeostasis. rsc.orgresearchgate.net The compound effectively reduced the elevated fasting blood glucose and serum insulin levels observed in these mice. rsc.orgresearchgate.net

Furthermore, this compound administration dramatically improved both glucose tolerance and insulin sensitivity. rsc.org This was demonstrated through glucose tolerance tests (GTT) and insulin tolerance tests (ITT), where this compound-treated mice showed a more efficient clearance of glucose from the blood and a greater response to insulin compared to untreated HFD-fed mice. rsc.orgresearchgate.net These findings suggest that by improving the lipid profile through SREBP inhibition, this compound also alleviates the associated insulin resistance, making it a compound of interest for metabolic disorders. rsc.orgrsc.org

Table 6: Effect of this compound on Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice

ParameterMeasurementObserved EffectReference
Fasting Blood GlucoseSerum LevelSignificantly reduced. rsc.orgresearchgate.net
Fasting InsulinSerum LevelSignificantly reduced. rsc.orgresearchgate.net
Glucose ToleranceGlucose Tolerance Test (GTT)Dramatically improved. rsc.orgresearchgate.net
Insulin ResistanceInsulin Tolerance Test (ITT)Dramatically improved. rsc.orgresearchgate.net

Anti-Inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. These effects are primarily attributed to its ability to modulate key inflammatory mediators and pathways.

Further elucidating its anti-inflammatory action, this compound has been shown to suppress the messenger RNA (mRNA) expression of various pro-inflammatory cytokines. nih.govresearchgate.net In studies involving IL-1β-stimulated rat hepatocytes, this compound effectively downregulated the mRNA levels of several genes involved in inflammation. nih.gov Notably, it suppressed the expression of Tumor necrosis factor (Tnf), Chemokine (C-C motif) ligand 20 (Ccl20), and Interleukin 1 receptor, type I (Il1r1). nih.gov Compared to other related compounds, this compound achieved this suppressive effect at a much lower concentration, highlighting its potency. nih.gov This downregulation of pro-inflammatory gene expression is a crucial mechanism underlying the anti-inflammatory properties of this compound. nih.govjst.go.jp

Table 1: Effect of this compound on Pro-inflammatory Gene mRNA Expression This table summarizes the observed effects of this compound on the mRNA expression of key pro-inflammatory genes in preclinical models.

Gene Target Observed Effect in Preclinical Models Citation
Inducible Nitric Oxide Synthase (iNOS) Decreased mRNA levels, leading to reduced NO production. nih.gov
Tumor necrosis factor (Tnf) Suppressed mRNA expression. nih.gov
Chemokine (C-C motif) ligand 20 (Ccl20) Suppressed mRNA expression. nih.gov
Interleukin 1 receptor, type I (Il1r1) Suppressed mRNA expression. nih.gov

Osteoclastogenesis Inhibition Studies

This compound has been investigated for its potential role in bone metabolism, specifically its ability to inhibit the formation of osteoclasts, which are cells responsible for bone resorption.

Research has shown that this compound can suppress osteoclastogenesis in a dose-dependent manner without causing cytotoxicity. scielo.brwho.int The primary mechanism is its interference with the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-induced signaling pathway, which is critical for osteoclast formation. scielo.brwho.int this compound inhibits the nuclear import of p65, a subunit of the transcription factor NF-κB, thereby suppressing the NF-κB signaling pathway. scielo.brwho.int Further investigation has revealed that this compound enhances the expression of Glutathione S-transferase Pi 1 (GSTP1). scielo.brwho.int This, in turn, promotes the S-glutathionylation of IKKβ, a key kinase in the NF-κB pathway, which inhibits the nuclear translocation of p65. scielo.brwho.int

The in vitro inhibitory effects of this compound on osteoclastogenesis translate to significant therapeutic potential in vivo. scielo.brwho.int In animal models of osteoporosis using ovariectomized (OVX) mice, which mimics postmenopausal osteoporosis, administration of this compound considerably attenuated bone loss. scielo.brwho.int These findings support the potential of this compound as a therapeutic agent for treating osteoporosis by rescuing RANKL-induced osteoclastogenesis and subsequent bone loss. scielo.brwho.int The ovariectomized rat or mouse is a classic and widely adopted model for studying estrogen-deficiency-induced bone loss. researchgate.net

Anti-Platelet Aggregation Mechanisms

Praeruptorins, the class of compounds to which this compound belongs, have been recognized for their anti-platelet aggregation activities. nih.govresearchgate.netwho.intnih.gov These drugs work by interfering with the platelet activation process, which is a key step in the formation of blood clots. wikipedia.org

Mechanisms of Multidrug Resistance Reversal

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of drug efflux pumps by tumor cells. nih.gov These pumps actively transport anticancer drugs out of the cells, reducing their intracellular concentration and efficacy. nih.gov this compound has been identified as a compound with the potential to reverse this resistance. nih.gov

This compound has been shown to modulate the activity of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), a key efflux pump. nih.govresearchgate.net Research indicates that certain pyranocoumarins, including this compound, can inhibit the efflux of drugs mediated by MDR proteins. nih.gov For instance, in a screening of natural products, this compound was identified as a significant inhibitor of P-gp in P-gp-overexpressing human adenocarcinoma LS-180 cells. researchgate.net

The mechanism of action involves the inhibition of the pump's function, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells. nih.gov Studies on related pyranocoumarins have demonstrated a synergistic effect when combined with antitumor drugs like doxorubicin, paclitaxel, and vincristine (B1662923) in MDR cancer cell lines. nih.govmdpi.com This sensitizes the resistant cells to the cytotoxic effects of these agents. nih.gov The structure of pyranocoumarins plays a role in their MDR reversal activity, with substitutions on the aromatic side chains influencing their interaction with P-gp. nih.gov While some related compounds like Praeruptorin A have been shown to upregulate the expression of another efflux pump, multidrug resistance-associated protein 2 (MRP2), via the constitutive androstane (B1237026) receptor (CAR) pathway, the primary mechanism for this compound in MDR reversal appears to be the direct inhibition of P-gp activity. thieme-connect.de

Table 2: Effect of this compound on Multidrug Resistance

ActivityCell LineKey FindingReference
MDR ReversalHuman sarcoma MES-SA/Dx5Inhibited the efflux of drugs by MDR protein. nih.gov
P-glycoprotein InhibitionP-gp-overexpressing human adenocarcinoma LS-180Identified as a significant P-gp inhibitor. researchgate.net

Molecular Interactions and Identification of Cellular Targets

Investigation of Direct Protein-Compound Interactions

The direct physical interaction of Praeruptorin B with specific proteins is a key area of investigation for understanding its mechanism of action. While comprehensive studies employing techniques such as affinity chromatography, co-immunoprecipitation, or chemical cross-linking to identify direct binding partners of this compound are not extensively detailed in the current scientific literature, its observed effects on the phosphorylation status and expression levels of several key proteins strongly suggest interactions with upstream regulatory pathways.

Research has shown that this compound treatment leads to a reduction in the protein levels of phosphorylated Epidermal Growth Factor Receptor (p-EGFR), phosphorylated Mitogen-activated protein kinase kinase (p-MEK), and phosphorylated Extracellular signal-regulated kinases (p-ERK) in renal carcinoma cells. nih.govnih.gov This modulation of the phosphorylation cascade indicates an interaction with the EGFR-MEK-ERK signaling pathway. Furthermore, this compound has been found to inhibit Sterol Regulatory Element-Binding Proteins (SREBPs), which in turn affects lipid metabolism. nih.gov The compound also downregulates the protein expression of Cathepsin C (CTSC) and Cathepsin V (CTSV). nih.govnih.gov While these findings demonstrate a clear influence on protein activity and expression, they are likely downstream effects of this compound's interaction with higher-level regulatory molecules rather than evidence of direct binding to each of these proteins.

Table 1: Proteins Modulated by this compound

Protein TargetObserved EffectImplied Interaction
Phospho-EGFR (p-EGFR)Reduced protein levelsInhibition of the EGFR signaling pathway
Phospho-MEK (p-MEK)Reduced protein levelsInhibition of the EGFR-MEK-ERK cascade
Phospho-ERK (p-ERK)Reduced protein levelsInhibition of the EGFR-MEK-ERK cascade
SREBPsInhibitionInterference with lipid metabolism pathways
Cathepsin C (CTSC)Downregulated protein expressionModulation of gene expression
Cathepsin V (CTSV)Downregulated protein expressionModulation of gene expression

Receptor Binding and Ligand Activity Profiling

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. However, specific receptor binding assays to determine the affinity and direct interaction of this compound with particular receptors are not yet widely reported. The available evidence points towards a modulatory role on receptor-mediated signaling pathways rather than direct competitive or non-competitive binding to the receptor's active site.

A significant body of research points to the ability of this compound to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govnih.gov Studies have demonstrated that this compound can inhibit the phosphorylation of EGFR, which is a critical step in the activation of this pathway. nih.gov This suggests that this compound may interfere with the processes that lead to EGFR activation, although it is not yet confirmed if this is through direct interaction with the receptor itself or through modulation of other cellular components that influence EGFR activity. The compound has been shown to attenuate the effects of Epidermal Growth Factor (EGF), including the upregulation of the EGFR-MEK-ERK pathway. nih.gov This inhibitory action on a key signaling pathway highlights the potential of this compound as a modulator of cellular processes that are dependent on EGFR signaling.

Enzyme Kinetic Studies and Inhibition Mechanisms (Competitive, Non-competitive)

The inhibitory effects of this compound on specific enzymes are an important aspect of its biological activity. While it has been reported that this compound acts as a fatty acid synthase (FASN) inhibitor, detailed enzyme kinetic studies that delineate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are limited in the available scientific literature. researchgate.net

Understanding these kinetic parameters is essential for characterizing the potency and specificity of an inhibitor. For instance, a competitive inhibitor binds to the active site of an enzyme, preventing the substrate from binding. In contrast, a non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. Without detailed kinetic analyses, the exact nature of this compound's interaction with FASN and other potential enzyme targets remains to be fully elucidated.

Transcriptional Regulation and Gene Expression Modulation

This compound has been shown to exert significant effects on the transcriptional regulation and expression of several genes, primarily through its influence on key signaling pathways. This modulation of gene expression underlies many of its observed pharmacological effects.

One of the well-documented effects of this compound is the downregulation of Cathepsin C (CTSC) and Cathepsin V (CTSV) mRNA and protein expression. nih.govnih.gov This effect has been linked to the suppression of the EGFR-MEK-ERK signaling pathway. nih.gov By inhibiting this pathway, this compound effectively reduces the transcriptional activation of the CTSC and CTSV genes.

Furthermore, this compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov SREBPs are transcription factors that play a central role in regulating the expression of genes involved in lipid biosynthesis and uptake. The inhibitory action of this compound on SREBPs is mediated through the PI3K/Akt/mTOR signaling pathway. researchgate.net By interfering with this pathway, this compound leads to a decrease in the expression of SREBPs and their downstream target genes, thereby impacting lipid metabolism. researchgate.netresearchgate.net

Table 2: Gene Expression and Signaling Pathways Modulated by this compound

Modulated GenesEffect on ExpressionImplicated Signaling Pathway
CTSCDownregulationEGFR-MEK-ERK
CTSVDownregulationEGFR-MEK-ERK
SREBPs and target genesDownregulationPI3K/Akt/mTOR

Metabolism and Pharmacokinetics in Preclinical in Vitro and in Vivo Models

In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of a compound is a key determinant of its in vivo behavior. In vitro studies using liver microsomes from different species, such as rats and humans, are standard models for assessing this stability. bioivt.comnih.gov

Studies have shown that (+)-Praeruptorin B (dPB) is metabolized in both rat liver microsomes (RLMs) and human liver microsomes (HLMs). nih.gov The elimination of dPB was found to be slower than that of (+)-Praeruptorin E (dPE) in both species. nih.gov This suggests that Praeruptorin B possesses a degree of metabolic stability, though it is still subject to hepatic metabolism. The formation of all its metabolites was found to be dependent on the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), indicating the involvement of cytochrome P450 (CYP) enzymes in its metabolism. nih.gov

Metabolic Stability of (+)-Praeruptorin B in Liver Microsomes
CompoundMicrosome TypeRelative Elimination RateCofactor Dependence
(+)-Praeruptorin B (dPB)Rat Liver Microsomes (RLMs)Slower than dPENADPH-dependent
(+)-Praeruptorin B (dPB)Human Liver Microsomes (HLMs)Slower than dPENADPH-dependent

Identification and Characterization of Metabolites

Metabolic profiling of (+)-Praeruptorin B has led to the identification of several metabolites in both rat and human liver microsomes. The incubation of dPB with RLMs produced eight metabolites (B1-B8), while nine metabolites (B1-B9) were formed in HLMs. nih.gov

One of the key metabolites, B1, was unambiguously identified as (-)-cis-khellactone. nih.gov The structures of the other metabolites were proposed based on detailed analysis of their mass spectrometry data. nih.gov These findings indicate that this compound undergoes significant biotransformation in the liver.

Metabolites of (+)-Praeruptorin B Identified in Liver Microsomes
MetaboliteDetected in RLMsDetected in HLMsIdentification
B1YesYes(-)-cis-khellactone
B2YesYesProposed structure
B3YesYesProposed structure
B4YesYesProposed structure
B5YesYesProposed structure
B6YesYesProposed structure
B7YesYesProposed structure
B8YesYesProposed structure
B9NoYesProposed structure

Elucidation of Predominant Metabolic Pathways

The primary metabolic pathways for this compound have been identified as oxidation and hydrolysis. nih.govnih.gov These reactions primarily target the acyl groups attached to the khellactone (B107364) core. rsc.org

Oxidation: This process can occur at either the C-3' or C-4' substituent of the molecule. nih.gov

Hydrolysis: This reaction specifically targets the ester group at the C-3' position, leading to the formation of metabolites like (-)-cis-khellactone. nih.gov

Intramolecular Acyl Migration: This has also been noted as a metabolic pathway for angular-type pyranocoumarins in general. um.edu.moresearchgate.net

Structure-Metabolism Relationship Analysis

The chemical structure of this compound and related angular-type pyranocoumarins significantly influences their metabolic fate. nih.gov The nature and position of the acyl groups at the C-3' and C-4' positions are key determinants of their metabolism. researchgate.net For instance, the ester group at the C-3' position of (+)-Praeruptorin B is susceptible to hydrolysis. nih.gov The polarity and the specific configuration of the C-3' and C-4' carbons also play a crucial role in the metabolic profiles of these compounds. researchgate.net This understanding of the structure-metabolism relationship is vital for predicting the metabolic pathways of other similar compounds and for designing new analogues with improved pharmacokinetic properties. nih.gov

Enantioselective Metabolism Studies

Enantioselectivity is a critical aspect of the pharmacokinetics of chiral drugs. rsc.org Studies on related compounds like (±)-praeruptorin A have revealed enantioselective metabolism. rsc.org For this compound, which also possesses chiral centers, enantioselective pharmacokinetic profiles have been observed in rats for its enantiomers, d-PB and l-PB. nih.gov This suggests that the different enantiomers of this compound may be metabolized at different rates, potentially leading to different pharmacological and toxicological profiles. The development of enantiospecific analytical methods has been crucial in characterizing these differences. nih.gov

Analytical Methodologies for Metabolic Profiling

The identification and characterization of this compound and its metabolites have been made possible through the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been a cornerstone in these studies. frontiersin.org

Specifically, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution time-of-flight mass spectrometry (TOF-MS) have been instrumental. nih.govnih.gov These methods allow for the sensitive and specific detection of the parent compound and its various metabolites in complex biological matrices like liver microsomes. nih.gov Online solid-phase extraction (SPE) coupled with chiral LC-MS/MS has also been developed for the simultaneous enantiospecific quantification of this compound and other related compounds in plasma. nih.gov

Synthesis and Biological Evaluation of Derivatives and Analogues

Synthetic Approaches for Novel Praeruptorin B Derivatives

The synthesis of novel this compound derivatives primarily involves the modification of its parent khellactone (B107364) structure, particularly at the C-3′ and C-4′ positions. mdpi.comnih.gov The core intermediate for many of these syntheses is cis-khellactone, which can be obtained through the hydrolysis of naturally isolated Praeruptorin A or B. researchgate.net This intermediate serves as a scaffold for introducing a wide variety of acyl groups.

Systematic structural modifications have been a key strategy. For instance, a vast number of khellactone derivatives (KDs) have been synthesized by chemically altering (+)-praeruptorin A (dPA), which shares the cis-khellactone core with this compound. mdpi.com These modifications often involve esterification reactions at the 3'- and 4'-hydroxyl groups of the cis-khellactone intermediate. The goal is to explore how different substituents, including both aliphatic and aromatic acyl groups, influence the molecule's properties. nih.gov

One common approach involves:

Isolation and Hydrolysis: this compound or related khellactones are isolated from natural sources like Peucedanum praeruptorum. nih.govresearchgate.net

Intermediate Formation: The isolated compound is hydrolyzed to yield the key intermediate, cis-khellactone, which possesses free hydroxyl groups at the C-3' and C-4' positions. researchgate.net

Esterification/Acylation: The cis-khellactone is then reacted with various acyl chlorides or anhydrides to introduce new functional groups at the hydroxyl positions, creating a library of novel derivatives. mdpi.comsci-hub.se

Researchers have also explored creating analogues by modifying other parts of the coumarin (B35378) scaffold, such as substitutions on the benzene (B151609) ring, to further probe the structure-activity landscape. mdpi.com For example, a series of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactones have been designed and synthesized to evaluate their cytotoxic activities. researchgate.net

Assessment of Enhanced Biological Potency and Selectivity

The synthesized derivatives of this compound are subjected to a range of biological assays to determine if the chemical modifications have led to improved therapeutic properties. These evaluations often focus on anti-inflammatory, anti-cancer, anti-HIV, and cardiovascular activities. mdpi.comnih.gov

Anti-inflammatory Activity: this compound itself exhibits anti-inflammatory effects by suppressing nitric oxide (NO) production. mdpi.com Studies comparing it with other natural khellactones, like Praeruptorin A, have shown that the nature of the substituent at the C-4' position is crucial. This compound, with an angeloyl group at C-4', showed a 4.8-fold higher potency in suppressing NO production in rat hepatocytes compared to Praeruptorin A, which has an acetyl group at the same position. mdpi.com This suggests that specific ester groups can significantly enhance anti-inflammatory potency.

Anti-HIV and Anti-cancer Activity: A significant amount of research has been dedicated to synthesizing khellactone derivatives as potential anti-HIV and anti-cancer agents. mdpi.comnih.gov For example, suksdorfin, an anti-HIV compound, served as a lead for the creation of over 150 khellactone derivatives. mdpi.com The goal of these modifications is often to find a compound with high efficacy and a favorable profile for clinical development. mdpi.com

Similarly, various Praeruptorin A analogues have been synthesized and tested for their ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. One derivative, featuring a cinnamoyl group, demonstrated stronger MDR reversal activity than both Praeruptorin A and the standard drug verapamil. sci-hub.se Further methoxylation of this cinnamoyl group led to even greater enhancement of this activity. sci-hub.se

Cardiovascular Effects: Derivatives of this compound's core structure have been evaluated for their effects on the cardiovascular system. While many synthesized khellactone derivatives show calcium antagonist activity, few have surpassed the potency of (+)-praeruptorin A (dPA). mdpi.comnih.gov This indicates that while the khellactone scaffold is a valid starting point, achieving enhanced potency for this specific activity is challenging.

The table below summarizes the comparative biological activity of this compound and some of its related derivatives.

Compound/DerivativeTarget/AssayFindingReference
This compound NO Production (Rat Hepatocytes)IC₅₀ value of 43.5 μM. mdpi.com
Praeruptorin A NO Production (Rat Hepatocytes)4.8-fold less potent than this compound. mdpi.com
Praeruptorin A Analogue (Compound 27) P-glycoprotein-mediated MDRStronger reversal activity than Praeruptorin A and verapamil. sci-hub.se
Methoxylated Analogue (Compound 28) P-glycoprotein-mediated MDREnhanced reversal activity compared to Compound 27. sci-hub.se
Khellactone Derivatives Calcium Antagonist ActivityMost derivatives showed activity, but not comparable to (+)-praeruptorin A. mdpi.com

Structure-Activity-Relationship Driven Design of Analogues

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective this compound analogues. By systematically altering the chemical structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features required for a desired effect. sci-hub.sejst.go.jp

Importance of C-3' and C-4' Substituents: A consistent finding across multiple studies is the critical role of the acyl groups at the C-3' and C-4' positions of the khellactone ring. nih.govjst.go.jp

For Anti-inflammatory Activity: The substituent at C-4' appears to be a key determinant of activity in reducing nitric oxide production. mdpi.com An angeloyl group at this position, as seen in this compound, confers higher potency than an acetyl group. mdpi.com

For Antiplatelet Activity: In studies of khellactone derivatives as platelet-activating factor (PAF) antagonists, the cis configuration at the C-3' and C-4' positions was found to be more favorable than the trans configuration. Furthermore, the acyl group at the C-3' position requires an appropriate molecular size for optimal activity. jst.go.jp

For P-glycoprotein Modulation: SAR studies on Praeruptorin A derivatives confirmed that the side chains at C-3' and C-4' are crucial for modulating P-glycoprotein. It was found that aromatic acyl substitutions are more active than aliphatic ones in this context. nih.gov

Role of the Core Coumarin Structure: The integrity of the coumarin nucleus is essential for the biological activity of many derivatives. sci-hub.se Modifications to the benzene ring, such as the introduction of hydroxyl or methoxy (B1213986) groups, can also modulate activity. For instance, in a series of chromone (B188151) derivatives, a 6-methyl substitution enhanced inhibitory potency against MAO-B, whereas a 6-methoxy group did not have a significant effect. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) is another critical factor. The biological systems often exhibit stereoselective preference. mdpi.comnih.gov For example, studies on Praeruptorin A enantiomers revealed that they can initiate different pharmacological effects. mdpi.com The cis-isomers of khellactone derivatives at the C-3' and C-4' positions are generally more favorable for PAF antagonistic activity. jst.go.jp

The design of new analogues is an iterative process. A pharmacophore model, which defines the essential 3D features for bioactivity, can be generated from SAR data. This model then guides the synthesis of new compounds with a higher probability of being active, creating a feedback loop of design, synthesis, and testing. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Further Undiscovered Mechanistic Pathways

The current understanding of Praeruptorin B's mechanisms of action is largely confined to its effects on specific cancer cell types. Research has shown that its underlying mechanisms can differ depending on the cellular context. nih.gov For instance, in human renal cell carcinoma (RCC) cells, this compound mitigates metastatic ability by suppressing the EGFR-MEK-ERK signaling pathway. nih.govnih.gov In contrast, its antimetastatic effects in cervical cancer cells are mediated by the PI3K/AKT/NF-κB signaling pathway. nih.gov

This variability underscores the need to explore its mechanistic pathways in other diseases where praeruptorins have shown pharmacological effects, such as cardiovascular, pulmonary, immune, and nervous system disorders. nih.govresearchgate.net Future research should aim to:

Investigate signaling cascades in other cancer types: The anti-cancer activity of this compound should be examined in a wider range of malignancies to determine if the EGFR-MEK-ERK or PI3K/AKT/NF-κB pathways are consistently involved or if novel pathways are at play.

Explore non-cancer-related pathways: The beneficial effects of the Peucedanum species on the cardiovascular and nervous systems are well-documented in traditional medicine. researchgate.net Mechanistic studies are required to understand how this compound contributes to these effects, potentially uncovering pathways related to vasodilation, neuroprotection, or anti-inflammatory responses.

Uncover mechanisms of resistance: As with any potential therapeutic agent, it is crucial to anticipate and understand potential mechanisms of resistance. Studies could investigate adaptive responses in cells chronically exposed to this compound to identify pathways that are upregulated to bypass its effects.

Identification of Novel Molecular and Cellular Targets

The therapeutic effects of this compound are initiated by its interaction with specific molecular and cellular targets. To date, only a few such targets have been definitively identified. In RCC cells, this compound has been found to downregulate the expression of Cathepsin C (CTSC) and Cathepsin V (CTSV), which are downstream of the EGFR-MEK-ERK pathway. nih.govnih.gov Another study reported that this compound inhibits sterol regulatory element-binding proteins (SREBPs), which could explain its potential to improve hyperlipidemia and insulin (B600854) resistance. nih.gov

The identification of a broader range of targets is essential for a complete understanding of its pharmacological profile and for discovering new therapeutic applications. Future research strategies should include:

Network Pharmacology and In Silico Screening: Computational approaches can predict potential targets by analyzing the chemical structure of this compound and its interactions with known protein databases. mdpi.com This can generate hypotheses for subsequent experimental validation.

Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized this compound can be employed to isolate and identify binding proteins from cell or tissue lysates, providing direct evidence of molecular interaction.

Target Validation: Once potential new targets are identified, their role in mediating the effects of this compound must be validated using techniques like genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9), and by assessing whether modulation of the target mimics or blocks the compound's activity.

Table 1: Known Molecular Targets of this compound
TargetAssociated Disease/ConditionReported Effect of this compoundReference
Cathepsin C (CTSC)Renal Cell CarcinomaDownregulation of mRNA and protein expression nih.govnih.gov
Cathepsin V (CTSV)Renal Cell CarcinomaDownregulation of mRNA and protein expression nih.govnih.gov
Sterol Regulatory Element-Binding Proteins (SREBPs)Hyperlipidemia, Insulin ResistanceInhibition nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

A promising avenue in cancer therapy is the use of combination treatments to enhance efficacy, overcome resistance, and reduce toxicity. mdpi.com Natural bioactive compounds like this compound are excellent candidates for such strategies. It has been noted that praeruptorins can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents, including doxorubicin, paclitaxel, and vincristine (B1662923). nih.gov Furthermore, combining natural compounds with targeted therapies like tyrosine kinase inhibitors (TKIs) can promote anti-tumor effects while potentially lowering the required dose and associated toxicity. nih.gov

Future research should systematically explore the synergistic potential of this compound:

Combination with Chemotherapy: Studies should be designed to evaluate the synergistic, additive, or antagonistic effects of this compound with standard-of-care chemotherapies for various cancers. genesispub.org

Combination with Targeted Therapies: Given its effect on the EGFR pathway, combining this compound with TKIs such as sorafenib, pazopanib, or sunitinib (B231) in RCC and other cancers warrants investigation. nih.gov

Combination with Other Phytochemicals: Investigating combinations of this compound with other bioactive compounds from Peucedanum praeruptorum or other medicinal plants could uncover novel synergistic interactions.

Table 2: Potential Synergistic Combinations for Future Research
Compound ClassSpecific ExamplesRationale for Combination with this compoundReference
Chemotherapeutic AgentsDoxorubicin, Paclitaxel, VincristinePraeruptorins have been shown to enhance cancer cell sensitivity to these agents. nih.gov
Tyrosine Kinase Inhibitors (TKIs)Sorafenib, Pazopanib, SunitinibPotential to enhance anti-tumor effects in RCC and reduce TKI-induced toxicity. nih.gov
Other PhytochemicalsPraeruptorin A, Praeruptorin C, FlavonoidsPotential for enhanced bioactivity and targeting multiple pathways simultaneously. researchgate.netmdpi.com

Integration of Advanced Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding

To move beyond single-pathway analysis, the integration of advanced omics technologies is crucial. mdpi.com Proteomics and metabolomics can provide a global, unbiased snapshot of the cellular changes induced by this compound, offering a systems-level understanding of its mechanism of action. nih.govresearchgate.net These technologies can help identify novel drug targets, discover biomarkers for efficacy, and reveal off-target effects. mdpi.com

Future studies should incorporate:

Proteomics: Quantitative proteomic analyses can be used to compare the protein expression profiles of cells treated with this compound versus control cells. This can reveal entire networks of proteins and pathways that are modulated by the compound, providing a comprehensive view of its cellular impact. researchgate.net

Metabolomics: By analyzing the global metabolic profile, researchers can understand how this compound alters cellular metabolism. nih.gov This is particularly relevant for its effects on cancer cells, which exhibit altered metabolic states, and for its reported influence on hyperlipidemia. nih.gov

Multi-Omics Integration: The true power of these technologies lies in their integration. mdpi.com Combining proteomic, metabolomic, and transcriptomic data can create a detailed map of the molecular events triggered by this compound, from gene expression changes to alterations in protein function and metabolic output.

Translational Preclinical Research for Novel Therapeutic Strategies

The ultimate goal of studying this compound is to translate fundamental discoveries into tangible therapeutic strategies. acmedsci.ac.uk This requires a dedicated preclinical research pipeline designed to bridge the gap between basic science and clinical application. nih.govresearchgate.net The evidence suggesting this compound could be developed as an antimetastatic agent for RCC is a strong starting point for such translational efforts. nih.govnih.gov

A robust preclinical development plan should include:

Advanced In Vivo Models: Moving beyond simple cell culture, the efficacy of this compound should be tested in more clinically relevant models, such as patient-derived xenografts (PDX) and genetically engineered mouse models. These models better recapitulate the complexity and heterogeneity of human tumors. researchgate.net

Biomarker Discovery and Validation: Using omics data, researchers should aim to identify predictive biomarkers that can indicate which tumors are most likely to respond to this compound. This is a key component of precision medicine. youtube.com

Pharmacokinetic and Formulation Studies: To prepare this compound for potential clinical trials, its absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly characterized. Research into novel formulations could also improve its bioavailability and delivery to target tissues. youtube.com

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, moving it from a promising natural compound to a potential cornerstone of novel treatment strategies.

Q & A

Q. What analytical methods are recommended for determining the purity and identity of Praeruptorin B in research settings?

this compound's purity and identity can be confirmed using HPLC-DAD or HPLC-ELSD for quantification, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation . For complex matrices (e.g., herbal extracts), simultaneous quantification with other coumarins (e.g., Praeruptorin A) is achievable using validated HPLC protocols with diode array detection .

Q. What are the optimal storage conditions to ensure this compound stability in laboratory settings?

this compound should be stored in light-protected containers at 2–8°C (short-term) or –20°C/–80°C (long-term). Solvent-based stock solutions (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles, as ester bonds in its structure may degrade in aqueous environments .

Q. How should researchers handle this compound to ensure safety during experiments?

While this compound is classified as low hazard (NFPA/HMIS ratings: 0/0/0), standard laboratory precautions apply: use gloves, avoid inhalation/ingestion, and work in a ventilated hood. Mechanical collection is advised for spills to prevent environmental contamination .

Advanced Research Questions

Q. What experimental designs are effective for studying this compound's inhibition of SREBP activity in vitro?

  • Luciferase reporter assays (e.g., SRE-luciferase constructs) quantify dose-dependent inhibition of SREBP transcriptional activity .
  • Western blotting distinguishes precursor (inactive) and mature (active) SREBP forms. This compound uniquely reduces both forms, unlike 25-HC, which increases precursors while decreasing mature SREBPs .
  • qPCR validates downstream effects on lipid synthesis genes (e.g., FASN, HMGCR) .

Q. How can in vivo models elucidate this compound's anti-hyperlipidemic and insulin-sensitizing effects?

  • High-fat diet (HFD)-induced obese mice are ideal for mimicking metabolic syndrome. Key endpoints include:
  • Body composition : Fat/lean mass ratio via DEXA or MRI.
  • Serum biomarkers : Total cholesterol (TC), triglycerides (TG), LDL/HDL levels .
  • Tissue analysis : Hepatic lipid deposition (Nile Red staining), insulin sensitivity (glucose tolerance tests) .
    • Dosage : 50 mg/kg (oral) significantly reduces TC/TG and improves insulin resistance without cytotoxicity .

Q. How should researchers address this compound's instability in aqueous systems during pharmacokinetic studies?

  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed esters).
  • Stability assays : Compare activity of this compound and its metabolites in SREBP inhibition assays .
  • Prodrug strategies : Modify ester groups to enhance stability while retaining activity .

Q. What methodologies resolve contradictions in this compound's mechanism compared to other SREBP inhibitors?

  • Comparative pathway analysis : Co-treat cells with this compound and 25-HC, then assess PI3K/Akt/mTOR signaling via phospho-specific antibodies. This compound suppresses insulin-induced Akt/mTOR activation, unlike 25-HC .
  • Transcriptional vs. post-translational effects : Use cycloheximide chase assays to determine if this compound accelerates SREBP degradation or inhibits transcription .

Q. How does this compound's inhibition of UDP-glucuronosyltransferases (UGTs) impact drug interaction studies?

  • UGT activity assays : Screen for inhibition of isoforms like UGT1A9 using probe substrates (e.g., 4-methylumbelliferone).
  • Drug co-administration : In models of metabolic diseases, monitor pharmacokinetics of co-administered drugs metabolized by UGTs (e.g., statins) .

Methodological Considerations for Data Interpretation

Q. How to optimize HPLC conditions for quantifying this compound in complex biological matrices?

  • Column selection : C18 columns with 5 µm particle size.
  • Mobile phase : Acetonitrile/water gradients (e.g., 40–70% acetonitrile over 20 min) improve resolution from co-eluting compounds .
  • Validation parameters : Include linearity (1–100 µg/mL), LOD/LOQ, and recovery rates (>90%) per ICH guidelines .

Q. What strategies distinguish this compound from structurally similar coumarins in natural product extracts?

  • Chiral chromatography : Resolve enantiomers (e.g., (+)- vs. (-)-Praeruptorin B) using chiral columns (e.g., Chiralpak IC) .
  • High-resolution MS : Differentiate by exact mass (e.g., m/z 449.1577 for this compound vs. 409.1263 for Praeruptorin A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Praeruptorin B
Reactant of Route 2
Reactant of Route 2
Praeruptorin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.